Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-

Description

BenchChem offers high-quality Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

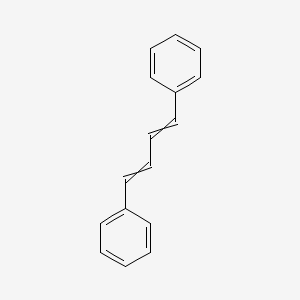

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbuta-1,3-dienylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLKFZNIIQFQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022132 | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-65-7 | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylbuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context Within Conjugated Polyenes

The defining feature of 1,4-diphenyl-1,3-butadiene is its conjugated π-electron system. This system arises from the overlapping p-orbitals of the carbon atoms in the butadiene chain and the phenyl rings. The delocalization of π-electrons across the molecule gives rise to distinct electronic and photophysical properties that are characteristic of conjugated polyenes. chegg.com

One of the most studied aspects of DPB's structure is the ordering of its electronic excited states. researchgate.net Like other polyenes, it possesses low-lying singlet states, namely the 1¹Bᵤ and 2¹A₋ states. researchgate.netresearchgate.net The energy gap and ordering of these states are highly sensitive to the molecular conformation and the surrounding solvent environment. researchgate.net This sensitivity has made DPB a critical model system for understanding the photophysics of larger polyenes, such as those found in biological systems.

The planarity of the molecule can be influenced by steric hindrance between the phenyl groups and the butadiene chain, leading to different isomers (trans,trans; cis,cis; and cis,trans). nih.govnist.govnih.govnist.gov The specific isomeric form has a significant impact on the compound's physical properties, such as its melting point and spectroscopic signature. drugfuture.com Theoretical models, such as on-the-fly trajectory surface hopping dynamics simulations, have been employed to understand the mechanisms of photoisomerization between these different forms. rsc.org

Table 1: Physical and Chemical Properties of 1,4-Diphenyl-1,3-butadiene

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ |

| Molecular Weight | 206.28 g/mol nih.gov |

| CAS Number | 886-65-7 nist.gov |

| Appearance | Light yellow crystalline powder chemicalbook.com |

| Melting Point (trans,trans-isomer) | 150-152 °C sigmaaldrich.com |

| Boiling Point | 350 °C sigmaaldrich.com |

Historical Trajectory of Research on 1,4 Diphenyl 1,3 Butadiene

Classical Wittig Reaction for 1,4-Diphenyl-1,3-butadiene Synthesis

The Wittig reaction, a Nobel Prize-winning method discovered by Georg Wittig, is a powerful tool for creating carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. youtube.com The synthesis of 1,4-diphenyl-1,3-butadiene via this method is a multi-step process that is a common feature in undergraduate organic chemistry labs. youtube.com

The first step in the Wittig synthesis is the preparation of a phosphonium salt. youtube.com This is typically achieved through a nucleophilic substitution (SN2) reaction between a phosphine, most commonly triphenylphosphine, and an alkyl halide. youtube.comunwisdom.org For the synthesis of 1,4-diphenyl-1,3-butadiene, benzyltriphenylphosphonium chloride is the required phosphonium salt. youtube.com This is prepared by reacting triphenylphosphine with benzyl chloride. youtube.com The reaction is often conducted in a solvent such as xylene and may require heating to proceed to completion. youtube.com

Table 1: Reactants for Phosphonium Salt Formation

| Reactant | Formula | Role |

|---|---|---|

| Triphenylphosphine | P(C₆H₅)₃ | Nucleophile |

| Benzyl Chloride | C₆H₅CH₂Cl | Electrophile |

Once the phosphonium salt is formed, it is deprotonated by a strong base to generate a phosphorus ylide, also known as a Wittig reagent. youtube.com An ylide is a neutral molecule with adjacent atoms bearing opposite formal charges; in this case, a carbanion adjacent to a positively charged phosphorus atom. youtube.comyoutube.com The ylide is stabilized by the ability of phosphorus to accommodate more than eight electrons in its valence shell through resonance. youtube.com

Common bases used for this deprotonation include sodium ethoxide, sodium methoxide, or sodium hydroxide. youtube.comwebassign.netchemicalbook.com The addition of the base to the phosphonium salt, often in a solvent like ethanol or methylene chloride, results in the formation of the characteristic yellow-colored ylide. youtube.comwebassign.net This ylide is a potent nucleophile and is typically used immediately in the next step of the reaction. chemicalbook.compdx.edu

The final step of the Wittig reaction is the condensation of the phosphorus ylide with an aldehyde or ketone. youtube.com In this synthesis, the ylide derived from benzyltriphenylphosphonium chloride reacts with cinnamaldehyde. youtube.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cinnamaldehyde. chemicalbook.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. chemicalbook.com

This intermediate is unstable and rapidly decomposes in a cyclo-reversion step to yield the desired alkene (1,4-diphenyl-1,3-butadiene) and a stable byproduct, triphenylphosphine oxide. chemicalbook.com The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. chemicalbook.com

The reaction typically produces a mixture of stereoisomers, primarily the (E,E)- or trans,trans-isomer and the (E,Z)- or cis,trans-isomer. youtube.comchemicalbook.com The trans,trans isomer is generally the major product due to its greater thermodynamic stability, as it minimizes steric hindrance between the bulky phenyl groups. nih.gov The less stable cis,trans isomer is also formed. youtube.com Separation of the isomers can often be achieved by recrystallization, as the trans,trans isomer is typically less soluble and crystallizes out from the solution upon cooling. webassign.netchemicalbook.com The melting point of the purified product can be used to identify the predominant isomer, with the trans,trans isomer having a melting point of approximately 150-153 °C. researchgate.netorgsyn.org

Table 2: Wittig Reaction Experimental Data

| Reactant/Product | Molar Mass ( g/mol ) | Melting Point (°C) | Notes |

|---|---|---|---|

| Benzyltriphenylphosphonium chloride | 388.88 | - | Wittig salt |

| Cinnamaldehyde | 132.16 | -3.9 | Carbonyl reactant |

| (E,E)-1,4-Diphenyl-1,3-butadiene | 206.28 | 150-153 | Major product, thermodynamically favored researchgate.netorgsyn.org |

| (E,Z)-1,4-Diphenyl-1,3-butadiene | 206.28 | ~70 | Minor product |

Alternative and Complementary Synthetic Approaches

While the Wittig reaction is a staple for the synthesis of 1,4-diphenyl-1,3-butadiene, other methods can also be employed.

The formation of alkenes via the acid-catalyzed dehydration of alcohols is a fundamental reaction in organic chemistry. webassign.net In principle, the double dehydration of a corresponding diol, such as 1,4-diphenylbutane-1,4-diol, could produce 1,4-diphenyl-1,3-butadiene. This elimination reaction would typically require a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat to promote the removal of two water molecules to form the conjugated diene system. While the synthesis of the precursor 1,4-diphenylbutane-1,4-diol is documented, for instance, from the reaction of succinaldehyde with phenyllithium, specific literature detailing its direct dehydration to 1,4-diphenyl-1,3-butadiene is not as common as reports on the Wittig synthesis. chemicalbook.com The reaction may be complicated by rearrangements and the formation of cyclic byproducts.

Another synthetic strategy involves the dehydrogenation of a partially saturated precursor. One reported method is the dehydrogenation of 1,4-diphenyl-2-butene using butyllithium to introduce the second double bond and form the conjugated 1,4-diphenyl-1,3-butadiene system. This approach relies on the creation of the conjugated system by removing hydrogen from an existing alkene.

Coupling Reactions

Coupling reactions are fundamental to the synthesis of Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are prominent in this field, alongside the classic Wittig reaction.

Wittig Reaction: A widely employed and robust method for synthesizing 1,4-diphenyl-1,3-butadiene is the Wittig reaction. unwisdom.orgedubirdie.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. scribd.com In a typical synthesis, benzyltriphenylphosphonium chloride is used to generate the corresponding ylide by treatment with a strong base like sodium ethoxide or sodium hydroxide. unwisdom.orgwebassign.net This ylide then reacts with cinnamaldehyde to yield 1,4-diphenyl-1,3-butadiene. unwisdom.orgscribd.com The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. youtube.com This method is valued for its reliability and the predetermined location of the newly formed double bond. edubirdie.com The reaction can produce a mixture of isomers, including the trans,trans and cis,trans forms, from which the desired isomer can be isolated. unwisdom.orgchegg.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers several palladium-catalyzed reactions for the formation of C-C bonds, which can be applied to the synthesis of 1,4-diphenyl-1,3-butadiene and its derivatives.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org It is a versatile method for creating biaryl compounds and can be adapted to synthesize conjugated systems like 1,4-diphenyl-1,3-butadiene. nih.govberkeley.edu For instance, a diene-diboronic acid could be coupled with an aryl halide, or a vinyl boronic acid could be coupled with a vinyl halide. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. kochi-tech.ac.jp

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org This methodology could be employed to synthesize the 1,4-diphenyl-1,3-butadiene skeleton, for example, by reacting styrene with a vinyl halide or by a double Heck reaction on a 1,3-diene. nih.govresearchgate.net The reaction typically shows high selectivity for the trans isomer. organic-chemistry.org

Stille Reaction: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organohalide. wikipedia.orglibretexts.org This reaction is known for its ability to proceed under neutral conditions, making it suitable for sensitive substrates. The synthesis of 1,4-diphenyl-1,3-butadiene could be envisioned by coupling a distannylbutadiene with an aryl halide.

Other Coupling Methods: An abnormal Grignard reaction has been reported to produce a derivative, 1,4-bisdiphenylene-2,3-diphenylbutadiene, from α-phenyl-β-diphenylenevinylmagnesium bromide and 9-fluorenone, highlighting the utility of organometallic reagents in forming complex butadiene systems. acs.org Additionally, historical methods include the coupling of benzenediazonium chloride with cinnamylideneacetic acid. orgsyn.org

| Reaction Name | Key Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Wittig Reaction | Cinnamaldehyde, Benzyltriphenylphosphonium chloride | Strong base (e.g., NaOEt, NaOH) | Forms C=C bond; produces stable triphenylphosphine oxide byproduct. unwisdom.orgyoutube.com |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Palladium complex and a base | Mild conditions, high functional group tolerance. wikipedia.orgberkeley.edu |

| Heck Reaction | Alkene, Aryl/Vinyl halide | Palladium complex and a base | Versatile for C-C bond formation, often with high trans selectivity. organic-chemistry.orgchemrxiv.org |

| Stille Reaction | Organotin compound, Organohalide | Palladium complex | Often proceeds under neutral conditions. wikipedia.orglibretexts.org |

Derivatization Strategies for Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- Analogues

The core structure of 1,4-diphenyl-1,3-butadiene serves as a scaffold for the synthesis of a wide array of analogues with tailored electronic, optical, or biological properties. ontosight.ai Derivatization can be achieved by modifying the phenyl rings or the butadiene backbone.

Substitution on the Aromatic Rings: A straightforward strategy to create analogues is to use substituted starting materials in the synthetic reactions described above. For example, in the Wittig reaction, using substituted benzaldehydes in place of benzaldehyde allows for the synthesis of asymmetrically substituted bistyryls. orgsyn.org This approach has been used to prepare compounds such as 1-(p-tolyl)-4-phenylbutadiene and 1-(4-methoxyphenyl)-4-phenylbutadiene. orgsyn.org Similarly, substituted phenylboronic acids in Suzuki-Miyaura couplings or substituted aryl halides in Heck or Stille reactions can introduce a variety of functional groups onto the terminal phenyl rings.

Modification of the Butadiene Core: The conjugated diene system is also a site for chemical modification.

Cycloaddition Reactions: The 1,3-diene moiety can participate in Diels-Alder reactions. For instance, substituted diphenylbutadienes react with maleic anhydride to form 1,2,3,6-tetrahydrophthalic anhydride end caps. researchgate.net

Synthesis of Heterocyclic Analogues: The butadiene can be used as a precursor for heterocycles. For example, it can be converted to 2,5-diphenylthiophene via oxidation with potassium sulfide. sigmaaldrich.com

Addition of Organometallic Groups: Derivatization can involve the direct addition of organometallic functionalities. 1-(Dialkylstannyl)-1,4-diphenyl-1,3-butadiene derivatives have been synthesized by reacting a dilithium salt of a tellurium analogue with dialkyltin dichlorides. researchgate.net

| Strategy | Method | Example of Analogue | Reference |

|---|---|---|---|

| Aromatic Ring Substitution | Using substituted starting materials (e.g., substituted benzaldehyde in Wittig reaction) | 1-(p-tolyl)-4-phenylbutadiene | orgsyn.org |

| Backbone Modification | Diels-Alder Cycloaddition | 3,6-diphenyl-1,2,3,6-tetrahydrophthalic anhydride | researchgate.net |

| Heterocyclization | 2,5-diphenylthiophene | sigmaaldrich.com | |

| Addition of Organometallic Groups | 1-(Dibutylstannyl)-1,4-diphenyl-1,3-butadiene | researchgate.net | |

| Biologically-Oriented Synthesis | Synthesis of butadiene-imide derivatives | PAI-1 inhibitors (e.g., T-2639) | nih.gov |

Stereochemical Isomerism and Conformational Dynamics of Benzene, 1,1 1,3 Butadiene 1,4 Diyl Bis

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-, more commonly known as 1,4-diphenyl-1,3-butadiene (DPB), is a conjugated hydrocarbon that serves as a fundamental model for understanding the photophysical and photochemical properties of linear polyenes. nist.govunwisdom.org Its structure, consisting of a 1,3-butadiene (B125203) core with phenyl substituents at the 1 and 4 positions, allows for significant electronic delocalization and gives rise to distinct stereoisomers and conformational structures. nist.govstackexchange.com The dynamics of these isomers in both their ground and excited states are critical to their behavior.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed picture of the bonding and structure within the DPB molecule. Techniques such as FT-IR and Raman spectroscopy are used to probe the fundamental vibrational frequencies, offering a fingerprint of the molecule's structure.

FT-IR spectroscopy of DPB reveals characteristic absorption bands corresponding to its constituent functional groups. The spectrum is typically characterized by strong absorptions from the aromatic rings and the butadiene backbone. A comprehensive assignment of the IR active fundamentals has been achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT) at the B3LYP/cc-pVTZ level. nih.gov

Key regions in the FT-IR spectrum include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the vinylic C-H stretches of the butadiene chain are also found in this region.

C=C Stretching: The spectrum shows characteristic bands for the aromatic ring C=C stretching vibrations, usually in the 1400-1600 cm⁻¹ region. The conjugated C=C stretching of the butadiene chain also contributes to this area.

C-H Bending: Out-of-plane C-H bending vibrations (wagging) are prominent in the 650-1000 cm⁻¹ range and are characteristic of the substitution pattern of the phenyl rings.

Table 1: Selected FT-IR Band Assignments for trans,trans-1,4-Diphenyl-1,3-butadiene This table presents a selection of representative vibrational modes and their assignments based on published data. The exact positions can vary slightly based on the sample phase (e.g., solid, solution).

| Wavenumber (cm⁻¹) | Assignment |

| ~3025 | Aromatic C-H Stretch |

| ~1595 | C=C Stretch (Butadiene Chain) |

| ~1490 | Aromatic C=C Stretch (Phenyl Ring) |

| ~1445 | Aromatic C=C Stretch (Phenyl Ring) |

| ~995 | trans-Vinylene C-H Out-of-Plane Bend |

| ~740 | C-H Out-of-Plane Bend (Monosubstituted Phenyl) |

| ~690 | C-H Out-of-Plane Bend (Monosubstituted Phenyl) |

Linear Dichroism FT-IR for Transition Moment Directions

To further refine the vibrational assignments, linear dichroism (LD) FT-IR spectroscopy has been employed. This technique involves measuring the differential absorption of polarized light by molecules oriented in a stretched polymer matrix, such as polyethylene. nih.gov By analyzing the dichroic ratios, the polarization direction of each vibrational transition relative to the molecular orientation axis can be determined.

For DPB, LD FT-IR studies have provided experimental assignments for the symmetry of more than 40 vibrational transitions. nih.gov This information is critical for confirming the predictions of quantum chemical calculations and provides a more complete understanding of the molecule's vibrational structure. The results from these studies have allowed for the definitive assignment, and in some cases reassignment, of numerous fundamental IR bands. nih.gov

Raman spectroscopy serves as a powerful complement to FT-IR, as it probes molecular vibrations that result in a change in polarizability. For a centrosymmetric molecule like trans,trans-DPB, the rule of mutual exclusion applies, meaning vibrations that are Raman active are often IR inactive, and vice versa.

The Raman spectrum of DPB is dominated by strong bands corresponding to the conjugated π-system. Key features include:

An intense band for the symmetric C=C stretching mode of the polyene chain.

Bands associated with the C-C single bond stretching within the butadiene moiety.

Vibrations of the phenyl rings.

Studies have successfully used Raman and mass spectrometry to distinguish between DPB and its various methyl-substituted homologues. nih.gov Furthermore, theoretical calculations have been shown to accurately predict the experimental Raman spectra of DPB. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a cornerstone technique for elucidating the precise chemical structure of DPB in solution, confirming the connectivity of atoms and the stereochemistry of the butadiene backbone. For trans,trans-DPB, the molecule's symmetry simplifies the spectra.

The ¹H NMR spectrum provides detailed information about the vinylic and aromatic protons. Due to the molecule's C₂h symmetry, the protons on each half of the molecule are chemically equivalent. The large coupling constant (J value) between the vinylic protons on the central C=C bond is characteristic of a trans configuration, typically in the range of 14-15 Hz. chegg.com

Table 2: Representative ¹H NMR Data for trans,trans-1,4-Diphenyl-1,3-butadiene in CDCl₃ Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Values are approximate and may vary with solvent and spectrometer frequency.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.45 | d | ~7.5 | Protons ortho to the butadiene chain on the phenyl ring |

| ~7.35 | t | ~7.5 | Protons meta to the butadiene chain on the phenyl ring |

| ~7.25 | t | ~7.3 | Proton para to the butadiene chain on the phenyl ring |

| ~6.95 | dd | ~15.0, ~10.0 | Vinylic protons adjacent to the phenyl rings (β-protons) |

| ~6.70 | d | ~15.0 | Vinylic protons on the central double bond (α-protons), often seen as a doublet of doublets further split by the other vinylic proton |

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. For trans,trans-DPB, one would expect to see a reduced number of signals relative to the total number of carbon atoms. Due to symmetry, there are six unique carbon signals: four for the phenyl ring (ipso, ortho, meta, para) and two for the butadiene chain. oup.com

Table 3: Predicted ¹³C NMR Chemical Shifts for trans,trans-1,4-Diphenyl-1,3-butadiene This table presents the expected signals based on molecular symmetry. The exact chemical shifts can be found in spectral databases. spectrabase.com

| Carbon Type | Expected Number of Signals | Approximate Chemical Shift (δ, ppm) |

| Phenyl (ipso) | 1 | ~137 |

| Phenyl (ortho) | 1 | ~129 |

| Phenyl (meta) | 1 | ~128 |

| Phenyl (para) | 1 | ~126 |

| Butadiene (β-carbon) | 1 | ~133 |

| Butadiene (α-carbon) | 1 | ~129 |

Ultrafast Transient Spectroscopy (e.g., Picosecond Transient Raman, Femtosecond Studies)

Ultrafast transient spectroscopy techniques are employed to investigate the photophysics and photochemistry of DPB, which occur on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales. These methods are essential for understanding the excited-state dynamics, including energy relaxation and photoisomerization.

Broadband transient absorption spectroscopy has been used to study the photoisomerization pathways of all three isomers (trans,trans, cis,trans, and cis,cis) of DPB. nih.gov Following photoexcitation, the molecule can isomerize via torsion around a double bond. These studies have identified an intermediate perpendicular state (P-state) and have shown that the isomerization yield and timescale are highly dependent on solvent polarity. For example, the isomerization of trans,trans-DPB to cis,trans-DPB is over 30 times faster in the polar solvent acetonitrile (B52724) (27 ps) than in nonpolar n-hexane (829 ps). nih.gov This acceleration is attributed to the highly polar character of the intermediate P-state. nih.gov

Resonance femtosecond stimulated Raman spectroscopy (FSRS) is another powerful technique that has been applied to DPB. aip.org FSRS can map the vibrational structure of short-lived electronic excited states. These experiments have provided insight into the vibrational coherences in the S₁ (first excited singlet state) and higher excited states, revealing how the molecule's structure evolves immediately following light absorption. aip.org

Computational Chemistry and Theoretical Modeling of Benzene, 1,1 1,3 Butadiene 1,4 Diyl Bis

Quantum Mechanical (QM) Approaches

Quantum mechanical methods form the bedrock of theoretical investigations into the molecular properties of DPB, offering a detailed description of its electronic and geometric structure.

Density Functional Theory (DFT) and ab initio methods are powerful tools for studying the properties of DPB. DFT, particularly using functionals like B3LYP, has been successfully employed to investigate the ground state geometry and vibrational frequencies of DPB. For instance, calculations using the B3LYP functional combined with the cc-pVTZ basis set have been shown to accurately reproduce experimental infrared (IR) and Raman spectra. researchgate.net These calculations provide optimized molecular geometries under the assumption of planar C2h symmetry. researchgate.net

Researchers have also utilized DFT with the B3LYP/6-31+G(d,p) basis set to investigate the triplet potential energy surface of DPB isomers. nih.govresearchgate.net These studies compare calculated energy differences between triplet state conformers with experimental data, demonstrating good agreement and allowing for the deduction of structural characteristics of these transient species. nih.govresearchgate.net

For studying photochemical reactions, ab initio methods such as the complete active space self-consistent field (CASSCF) are employed. The SA2-CAS(4,4)/6-31G method, for example, has been used to simulate the photoisomerization dynamics of DPB, providing a detailed picture of the reaction pathways from the trans,trans isomer to cis,trans and cis,cis products. rsc.orgresearchgate.net These high-level calculations are crucial for understanding processes involving electronically excited states, which are central to the photochemistry of DPB.

A potential energy surface (PES) is a conceptual framework that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org The calculation of ground and excited state PESs is critical for understanding the photoisomerization mechanisms of DPB.

Theoretical studies have mapped out the relative energies of various ground state isomers (trans,trans; cis,trans; cis,cis) and their corresponding triplet state counterparts. nih.govresearchgate.net By combining experimental results with DFT calculations (B3LYP/6-31+G(d,p)), researchers have refined the proposed triplet potential energy surface. nih.govresearchgate.net This work confirmed the existence of planar and twisted isomeric triplets in equilibrium, with energy transfer occurring from quasi-planar geometries and decay from twisted geometries. nih.gov The experimentally determined enthalpy difference (ΔH) between the trans,trans triplet (³tt-DPB) and the trans-perpendicular triplet (³tp-DPB) was found to be 2.7 kcal mol⁻¹, a value that can be compared with calculated energy differences. nih.gov

The photoisomerization of DPB involves transitions between different potential energy surfaces. The reaction from the first excited state back to the ground state often proceeds through conical intersections, which are points of degeneracy between two electronic states. rsc.orgnih.gov Advanced ab initio calculations, such as SA2-CASSCF, have been used to locate and characterize these conical intersections on the DPB potential energy surface, revealing that the photoisomerization from trans,trans-DPB occurs via two distinct conical intersections. rsc.org The ability to accurately model these features is essential for explaining the observed reaction pathways and quantum yields. rsc.orgnih.gov

Theoretical calculations are instrumental in the assignment and interpretation of spectroscopic data. For DPB, DFT calculations have been shown to be highly effective in predicting vibrational spectra.

A combined experimental and theoretical study utilized DFT calculations with the B3LYP/cc-pVTZ functional to perform a harmonic analysis of DPB's vibrational modes. researchgate.net The results successfully reproduced the observed IR wavenumbers, relative intensities, and, crucially, the polarization directions of the molecular transition moments obtained from linear dichroism (LD) FT-IR spectroscopy. researchgate.net This synergy between theory and experiment enabled a nearly complete assignment of the IR-active fundamental vibrations, leading to the confident reassignment of several transitions. researchgate.net Furthermore, the same level of theory was able to accurately predict previously published Raman spectra of DPB. researchgate.net

The table below illustrates the type of data that can be generated, comparing theoretical predictions with experimental observations for vibrational spectroscopy.

| Property | Theoretical Approach | Finding |

| Vibrational Frequencies | DFT: B3LYP/cc-pVTZ | Calculated wavenumbers show good agreement with experimental FT-IR and Raman spectra. researchgate.net |

| Vibrational Intensities | DFT: B3LYP/cc-pVTZ | Relative intensities of vibrational bands are well-reproduced compared to experimental data. researchgate.net |

| Transition Polarization | DFT: B3LYP/cc-pVTZ | Calculated polarization directions match experimental assignments from FT-IR linear dichroism for over 40 transitions. researchgate.net |

Molecular Dynamics Simulations

While quantum mechanics calculations describe the static properties of molecules on a PES, molecular dynamics (MD) simulations model the time evolution of the system, providing a view of the actual reaction pathways.

To simulate photochemical reactions where molecules transition between electronic states, mixed quantum-classical methods like trajectory surface hopping (TSH) are used. wikipedia.org In TSH, the nuclei move classically on a single potential energy surface at any given time, but can "hop" between surfaces based on a probability determined by the quantum mechanical couplings between the states. wikipedia.org

This approach has been applied to DPB to simulate its photoisomerization dynamics. rsc.org Using an on-the-fly global-switching TSH algorithm combined with the SA2-CAS(4,4)/6-31G ab initio method, researchers have modeled the reaction starting from the trans,trans-DPB isomer. rsc.org The simulations showed that out of 600 total trajectories, 300 contributed to the isomerization reaction by passing through conical intersections between the ground and first excited states. rsc.org

These simulations provide valuable quantitative predictions that can be compared directly with experimental results. The calculated lifetime of the first excited state was estimated to be 702 fs. rsc.org The simulations also identified two primary reactive mechanisms: the one-bond twist (OBT) and the bicycle pedal (BP) motion. rsc.orgresearchgate.net

The table below summarizes the key findings from TSH simulations of DPB photoisomerization and compares them with experimental values.

| Parameter | Simulated Value (TSH) | Experimental Value |

| Quantum Yield (cis,trans-DPB) | 0.09 rsc.org | 0.07–0.25 rsc.org |

| Quantum Yield (cis,cis-DPB) | 0.045 rsc.org | 0.02 rsc.org |

| Excited State Lifetime | 702 fs rsc.org | - |

The strong agreement between the simulated and experimental quantum yields validates the theoretical model and the mechanistic insights derived from it. rsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Hybrid QM/MM methods offer a computationally efficient approach to studying chemical processes in large, complex systems like solutions or biological environments. mpg.de In this framework, the chemically active part of the system (e.g., the DPB molecule) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent molecules) is described by a simpler, classical molecular mechanics force field. mpg.de

The QM/MM approach is particularly useful for studying how environmental factors, such as solvent polarity or steric confinement, influence the potential energy surface and reaction dynamics. researchgate.net The total energy of the system is calculated by combining the QM energy of the core region, the MM energy of the surroundings, and an interaction term that describes the coupling between the two regions. mpg.de This coupling can include electrostatic interactions (electrostatic embedding) and van der Waals forces. mpg.de

While specific QM/MM simulation studies focused solely on Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- are not prominent in the surveyed literature, the methodology is well-suited for investigating this molecule. For example, a QM/MM simulation could model the photoisomerization of DPB in a solvent like cyclohexane (B81311) or within a polymer matrix. The DPB molecule would be the QM region, allowing for an accurate description of its electronic state changes, while the surrounding medium would be the MM region. Such a study could elucidate the role of solvent friction and polarity on the isomerization barrier and the branching ratio between different photoproducts, providing a more realistic model than gas-phase calculations. nih.gov

Applications in Materials Science and Functional Systems

Polymer and Advanced Material Development

The rigid, conjugated structure of 1,4-diphenyl-1,3-butadiene makes it a valuable component in the synthesis of specialized polymers and advanced materials.

The 1,4-diphenyl-1,3-butadiene moiety can be incorporated into polymer backbones to create conjugated polymers with tailored properties. Research has demonstrated the copolymerization of 1,3-butadiene (B125203) with derivatives like (E)-1-phenyl-1,3-butadiene (PBD) using a coordination polymerization system. cjps.orgcapes.gov.br This method allows for the creation of copolymers with controlled molecular weights and microstructures. cjps.orgcapes.gov.br The incorporation of the phenyl-substituted butadiene unit is a direct strategy to access polydiene elastomers with pendant phenyl groups. cjps.orgcapes.gov.br

In other research, derivatives such as the acid chloride of 1,4-bis-p-carboxyphenyl-1,3-butadiene have been used in Friedel-Crafts type polymerization to produce polyaromatic ether-ketone-sulfones and polyamides. mdpi.com These polymers, containing 5-20 mole % of the butadiene units, were found to be insoluble in all tested solvents, indicating the formation of highly rigid and stable network structures. mdpi.com

Table 1: Copolymerization of 1,3-Butadiene with (E)-1-phenyl-1,3-butadiene (PBD)

| Parameter | Description | Reference |

|---|---|---|

| Comonomers | 1,3-Butadiene and (E)-1-phenyl-1,3-butadiene (PBD) | cjps.orgcapes.gov.br |

| Polymerization System | Coordination polymerization (CpTiCl₃/MAO) | cjps.org |

| Resulting Polymer | Pendant phenyl functionalized polydiene elastomers | cjps.orgcapes.gov.br |

| Controlled Properties | Comonomer incorporation, molecular weights, polydispersities, microstructure | cjps.org |

1,4-diphenyl-1,3-butadiene (DPB) has been successfully integrated into thermoset polymer matrices. chemicalbook.com Specifically, it has been mixed as a solid with a polyester (B1180765) polyurethane (PES-HM) and heat cast to form uniform coatings. chemicalbook.com In these applications, the compound is physically mixed with the polymer before curing, demonstrating its compatibility with thermoset processing conditions. chemicalbook.com Its poor water solubility and chemical stability make it a suitable additive for creating functional polymer coatings. chemicalbook.com

The inclusion of 1,4-diphenyl-1,3-butadiene and its derivatives significantly influences the thermal and mechanical characteristics of the resulting polymers. In copolymers of 1,3-butadiene and phenyl-substituted 1,3-butadienes, the glass transition temperature (Tg) was found to be highly dependent on the amount of the comonomer incorporated. cjps.orgcapes.gov.br As the content of the phenyl-substituted butadiene comonomer increased, the Tg of the copolymer gradually increased, indicating a reduction in chain mobility due to the bulky phenyl groups. cjps.orgcapes.gov.br

When integrated into a thermoset polyester polyurethane, the resulting material exhibited specific thermal transitions. chemicalbook.com The base polyester polyurethane was found to degrade above 300°C and showed two thermal transitions between 50°C and 90°C, consistent with its semi-crystalline nature. chemicalbook.com The addition of conjugated polyenes like DPB is explored for their potential to act as indicators within the polymer matrix. chemicalbook.com

Table 2: Effect of Phenyl-Substituted Butadiene on Copolymer Properties

| Property | Observation | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Gradually increases with increasing content of the phenyl-substituted comonomer. | cjps.orgcapes.gov.br |

| Microstructure Selectivity | NMR analysis reveals high 1,4-selectivity from the catalysts used. | cjps.orgcapes.gov.br |

Organic Electronic Applications

The conjugated π-electron system of 1,4-diphenyl-1,3-butadiene is the foundation for its use in organic electronic devices, where it can function as an active material for light emission or charge transport.

OLEDs typically consist of an emitting layer composed of a host material doped with a guest emitter. osti.gov The choice of both host and emitter is crucial for device performance. osti.gov While specific device data featuring 1,4-diphenyl-1,3-butadiene as the primary emitter is not detailed in the provided research, its fluorescent properties align with the requirements for blue emitters in both fluorescent and advanced OLED architectures like those utilizing thermally activated delayed fluorescence (TADF). opticsjournal.netmpg.de The high energy associated with blue light can lead to molecular degradation, making the chemical stability of the emitter a key concern. researchgate.netosti.gov

Organic photovoltaics (OPVs) rely on materials with specific electronic properties, primarily a broad absorption in the solar spectrum and high charge carrier mobility. mdpi.com Conjugated polymers are central to this technology, often acting as the electron donor material in the photoactive layer of a solar cell. cjps.orgmdpi.com

While the conjugated structure of 1,4-diphenyl-1,3-butadiene is fundamentally suited for organic electronic applications, there is no specific information in the surveyed literature detailing its direct use as a primary donor or acceptor material in organic solar cells. The field of OPVs often utilizes more complex, specifically designed conjugated polymers and small molecules to achieve high power conversion efficiencies. cjps.orgmdpi.comrsc.org For instance, research has focused on complex donor polymers and donor-acceptor dyads to optimize performance. mpg.denist.gov Interestingly, a related compound, diphenyl ether (DPE), has been used as a processing additive to improve the efficiency and morphology of the active layer in non-fullerene organic solar cells. rsc.org This suggests that while 1,4-diphenyl-1,3-butadiene itself may not be a primary active component, the broader class of diphenyl-containing molecules finds application in the fabrication of organic photovoltaic devices.

Fluorescent Tagging and Sensing Probes

The delocalized π-electron system in DPB is responsible for its intrinsic fluorescence, a property that can be harnessed and tailored for various sensing and imaging applications. By strategically modifying the core DPB structure, researchers can develop probes that respond to specific environmental cues.

Development of Fluorescent Dyes for Biological Imaging

The parent compound, 1,4-Diphenyl-1,3-butadiene, exhibits fluorescence with an excitation peak around 330 nm and an emission peak at approximately 373 nm. aatbio.com This inherent fluorescence forms the basis for its application as a structural motif in the design of fluorescent probes for biological imaging. While DPB itself has been studied for its photophysical properties, including its photoisomerization behavior, its direct use in biological imaging is limited. nih.govnih.gov More commonly, derivatives of DPB are synthesized to enhance properties such as quantum yield, photostability, and importantly, to introduce functionalities for specific targeting within biological systems.

The core structure of DPB is related to stilbene (B7821643) and other diphenylpolyenes, which are well-known fluorescent probes, particularly for investigating the properties of lipid bilayers in cell membranes. The hydrophobic nature of these molecules allows them to readily partition into the nonpolar interior of membranes. Changes in the fluorescence anisotropy of these probes can provide information about membrane fluidity.

Recent advancements in cellular imaging are expanding the toolkit of fluorescent dyes for visualizing cellular processes with high resolution. mdpi.com The synthesis of functionalized derivatives is key to this progress. For instance, the introduction of specific chemical groups to a fluorophore can enable its use in advanced microscopy techniques and for targeting specific organelles or molecules within a cell. While direct examples of DPB derivatives for super-resolution microscopy are not yet prevalent, the principles of designing such probes from similar polycyclic aromatic hydrocarbons are well-established.

Table 1: Spectral Properties of 1,4-Diphenyl-1,3-butadiene

| Property | Value | Reference |

|---|---|---|

| Excitation Peak | 330 nm | aatbio.com |

| Emission Peak | 373 nm | aatbio.com |

Acid-Sensitive Additives and Colorimetric Indicators

The development of acid-sensitive additives and colorimetric indicators often relies on molecules that exhibit a change in their electronic structure, and consequently their absorption or emission of light, in response to pH variations. While there is extensive research on various classes of pH-sensitive fluorescent probes and colorimetric sensors, specific examples directly utilizing the Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- core are not widely reported in dedicated studies.

However, the principles of creating such sensors can be applied to the DPB scaffold. For instance, the introduction of acidic or basic functional groups onto the phenyl rings of DPB could render its fluorescence properties sensitive to pH changes. Protonation or deprotonation of these groups would alter the electron-donating or -withdrawing nature of the substituents, thereby influencing the electronic structure of the conjugated system and leading to a change in the fluorescence intensity or a shift in the emission wavelength.

Research into hyperbranched conjugated polymers containing 1,3-butadiene units has shown promise in the development of fluorescent chemosensors. bohrium.com In one study, water-soluble polymers derived from butadiene-containing monomers exhibited a fluorescence response that was dependent on pH. bohrium.com This suggests that polymer systems incorporating the DPB moiety could potentially be engineered as acid-sensitive materials.

The design of colorimetric sensors often involves creating a system where a chemical reaction or binding event leads to a visible color change. elsevierpure.commdpi.com This can be achieved by using indicator dyes that are sensitive to changes in their chemical environment. While not directly based on DPB, studies on polymer-based core-shell nanoparticles have demonstrated the successful encapsulation of pH indicator dyes to create colorimetric sensors for detecting gases like formaldehyde, which can induce a pH shift. mdpi.com This approach could theoretically be adapted using DPB derivatives with appropriate functionalization as the sensing element.

Future research on Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-, also known as 1,4-diphenyl-1,3-butadiene, is poised to explore new synthetic routes, design novel derivatives with specific functionalities, employ advanced techniques to study its rapid dynamic behavior, and utilize computational methods for predictive design. These future directions aim to expand the potential applications of this versatile compound.

Q & A

Basic Research Questions

Q. How is the molecular structure of Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- determined using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves integrating intensity measurements from diffracted X-rays, followed by refinement using programs like SHELXL for small-molecule structures. The ORTEP-3 graphical interface aids in visualizing thermal ellipsoids and molecular geometry . For accurate refinement, ensure high-resolution data (e.g., <1.0 Å) and validate hydrogen atom positions via difference Fourier maps.

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation (H335) and skin irritation (H315) .

- Emergency protocols: Immediate rinsing with water for eye exposure (H319) and medical consultation for oral ingestion (H302). Store in sealed containers away from ignition sources due to potential flammability .

Q. What spectroscopic techniques are employed for structural validation?

- Methodological Answer :

- NMR : and NMR confirm conjugation patterns (e.g., butadiene bridge protons at δ 6.2–6.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 232.3196 for CH) .

- IR : Peaks near 1600 cm indicate aromatic C=C stretching, while conjugated dienes show absorption ~1650 cm.

Advanced Research Questions

Q. How can solubility studies in mixed solvents inform experimental design for this compound?

- Methodological Answer : Laser monitoring techniques quantify solubility in acetone-water mixtures. The modified Apelblat equation models temperature-dependent solubility, revealing maxima at specific solvent ratios (e.g., 30% water by mass). This optimizes recrystallization protocols to enhance yield and purity .

Q. What methodologies are used to analyze thermal degradation by-products?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) identifies degradation products. For example, thermal degradation at 300–400°C produces:

- Diphenylmethane (CH, m/z 167) via bond cleavage.

- Polyaromatic hydrocarbons (e.g., Benz[a]anthracene derivatives) from cyclization .

- Use thermogravimetric analysis (TGA) coupled with FTIR to track real-time decomposition pathways.

Q. How do computational models aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- The butadiene bridge exhibits high electron density, making it reactive in Diels-Alder reactions.

- NIST thermochemistry data (e.g., bond dissociation energies) guides stability assessments under varying conditions .

Q. How to resolve discrepancies in reported crystal structure data?

- Methodological Answer : Cross-validate refinement parameters (e.g., R-factors) using multiple software (SHELX vs. OLEX2). For conflicting unit cell dimensions:

- Re-examine data collection (temperature, radiation source).

- Check for twinning or disorder using PLATON ADDSYM tools .

- Publish raw diffraction data (e.g., CIF files) for peer verification.

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields?

- Methodological Answer :

- Control experiments : Compare reaction conditions (catalyst loading, solvent purity).

- Analytical rigor : Use HPLC (C18 column, UV detection) to quantify unreacted precursors.

- Mechanistic studies : Employ -labeling or in-situ FTIR to track intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.